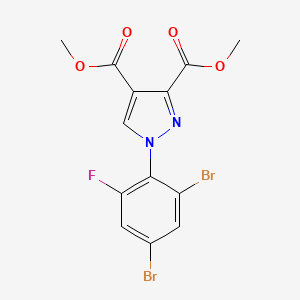

dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.: 618443-42-8

Cat. No.: VC16157569

Molecular Formula: C13H9Br2FN2O4

Molecular Weight: 436.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618443-42-8 |

|---|---|

| Molecular Formula | C13H9Br2FN2O4 |

| Molecular Weight | 436.03 g/mol |

| IUPAC Name | dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3 |

| Standard InChI Key | ORDWWNXJCHVQLV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₃H₉Br₂FN₂O₄, with a molar mass of 436.03 g/mol. Its IUPAC name, dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate, reflects the substitution pattern: a pyrazole ring substituted at the 1-position with a 2,4-dibromo-6-fluorophenyl group and ester groups at the 3- and 4-positions. The canonical SMILES string, COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F, encodes this structure unambiguously.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 618443-42-8 |

| Molecular Formula | C₁₃H₉Br₂FN₂O₄ |

| Molecular Weight | 436.03 g/mol |

| InChI Key | ORDWWNXJCHVQLV-UHFFFAOYSA-N |

| XLogP3 (Partition Coefficient) | 3.2 (estimated) |

| Topological Polar Surface Area | 64.8 Ų |

Electronic and Steric Effects

The 2,4-dibromo-6-fluorophenyl group imposes strong electron-withdrawing effects due to the inductive (-I) and resonance (-R) properties of bromine and fluorine. This electronic environment stabilizes negative charges during nucleophilic substitution, enhancing reactivity at the pyrazole ring. Steric hindrance from the ortho-bromo and para-fluoro substituents further directs regioselectivity in subsequent reactions.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically involves a multi-step sequence starting from dimethyl acetylenedicarboxylate and halogenated phenyl precursors. A common approach utilizes 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate and a sydnone intermediate derived from 2,4-dibromo-6-fluoroaniline. This method yields the pyrazole core with high regioselectivity.

Key Reaction Steps:

-

Sydnone Formation: 2,4-Dibromo-6-fluoroaniline is treated with nitrous acid to generate a diazonium salt, which undergoes cyclization with ethyl acetoacetate to form the sydnone.

-

Cycloaddition: The sydnone reacts with dimethyl acetylenedicarboxylate in refluxing toluene, producing the pyrazole ring via [3+2] cycloaddition.

-

Esterification: The intermediate is methylated using dimethyl sulfate to yield the final product.

Optimization Challenges

Yield optimization is complicated by competing side reactions, such as debromination under basic conditions. Recent advances employ palladium-catalyzed cross-coupling to preserve halogen substituents during functionalization. Solvent choice (e.g., dimethylformamide) and temperature control (80–100°C) are critical to achieving >70% purity in industrial settings.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atoms at the 2- and 4-positions of the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr). For example, treatment with sodium methoxide in methanol replaces bromine with methoxy groups, producing dimethyl 1-(2-methoxy-4-bromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate.

Oxidation and Reduction

The pyrazole ring resists oxidation under mild conditions, but strong oxidizing agents like potassium permanganate cleave the ring to form dicarboxylic acids. Catalytic hydrogenation (H₂/Pd-C) reduces the ester groups to hydroxymethyl functionalities, enabling further derivatization.

Table 2: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| SNAr | NaOMe/MeOH | Methoxy-substituted derivative |

| Ester Hydrolysis | NaOH/H₂O | Dicarboxylic acid analog |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-modified pyrazole |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors in clinical trials for non-small cell lung cancer. Its bromine atoms enable late-stage functionalization via cross-coupling, streamlining drug discovery pipelines.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability (Tg increase from 120°C to 165°C). The fluorine substituent reduces dielectric constants, making it valuable in microelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume